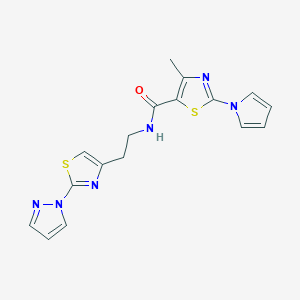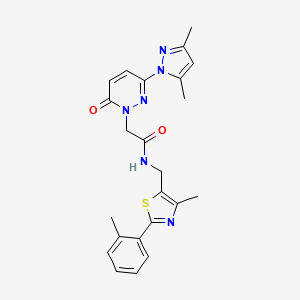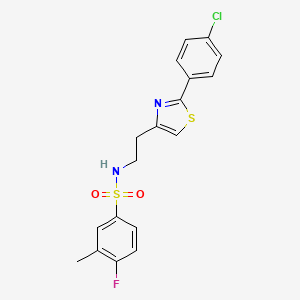![molecular formula C8H11N3O4 B2943020 ethyl N-[2-cyano-3-(methoxyimino)propanoyl]carbamate CAS No. 477853-61-5](/img/structure/B2943020.png)
ethyl N-[2-cyano-3-(methoxyimino)propanoyl]carbamate
カタログ番号 B2943020
CAS番号:
477853-61-5
分子量: 213.193
InChIキー: AXOYXSBGRJDLAN-BJMVGYQFSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Carcinogenicity Studies
Ethyl carbamate (urethane), a frequent contaminant in fermented foods and beverages, has been re-evaluated for its carcinogenicity. A significant finding from a meeting at the International Agency for Research on Cancer (IARC) is the classification of ethyl carbamate as a Group 2A carcinogen (Baan et al., 2007).
Chemical Synthesis and Applications
- Ethyl N-cyanocarbamate has been used in the synthesis of certain compounds, demonstrating its utility in chemical reactions. For example, its reaction with hydroxylamine has been shown to yield specific oxadiazole compounds (Suyama et al., 1994).
- The compound has applications in the development of new drugs, as evidenced by its use in creating ethyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates, which have shown potential as antineoplastic and antifilarial agents (Ram et al., 1992).
Environmental and Food Safety
- Ethyl carbamate's widespread occurrence in fermented foods and alcoholic beverages has led to research on its potential as an environmental and food toxicant. Studies suggest its long-term exposure may lead to neurological disorders and carcinogenic effects (Gowd et al., 2018).
- Research on the binding of ethyl carbamate to DNA in mouse liver has provided insights into its interaction at the molecular level, suggesting that it binds as an ester to a phosphate group in DNA, potentially leading to genetic alterations (Pound et al., 1976).
Analytical and Detection Methods
- Development of an immunoassay for detecting ethyl carbamate in Chinese rice wine highlights the importance of monitoring this compound in food products for public health safety (Luo et al., 2017).
特性
IUPAC Name |
ethyl N-[(3E)-2-cyano-3-methoxyiminopropanoyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O4/c1-3-15-8(13)11-7(12)6(4-9)5-10-14-2/h5-6H,3H2,1-2H3,(H,11,12,13)/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXOYXSBGRJDLAN-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=O)C(C=NOC)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)NC(=O)C(/C=N/OC)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl N-[2-cyano-3-(methoxyimino)propanoyl]carbamate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenethylpropanamide](/img/structure/B2942938.png)

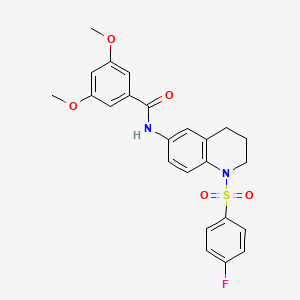
![N-[2-[Ethyl-[(1-methylpyrazol-4-yl)methyl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2942943.png)
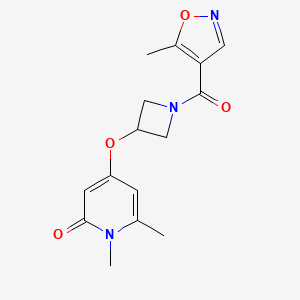
![2-((5-Fluoro-2-methoxyphenyl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B2942947.png)
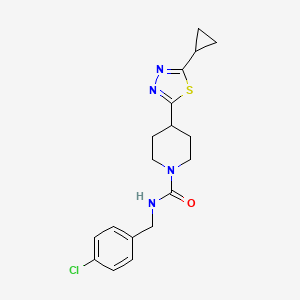
![N-{3-cyano-4-[(4-methoxyphenyl)sulfinyl]phenyl}-4-fluorobenzenecarboxamide](/img/structure/B2942951.png)
![(2Z)-N-acetyl-8-methoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2942952.png)
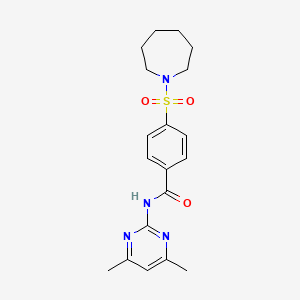
![2-(2-(Diethylamino)ethyl)-1-(4-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2942954.png)
